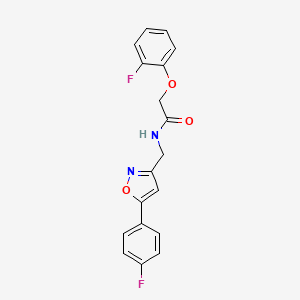

2-(2-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O3/c19-13-7-5-12(6-8-13)17-9-14(22-25-17)10-21-18(23)11-24-16-4-2-1-3-15(16)20/h1-9H,10-11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIWOMILOLHTQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, including the formation of the isoxazole ring and the introduction of fluorine atoms. Common synthetic routes may include:

Formation of Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of Fluorine Atoms: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Acetamide Formation: The final step involves the coupling of the isoxazole derivative with an acetamide precursor under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the phenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique structure.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations

Bioisosteric Replacements: The target compound’s isoxazole ring is retained in analogs like , and , but substituents vary significantly.

Impact of Fluorine Substitution: Dual fluorine atoms in the target compound may improve metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., , which has a methylisoxazole group). Fluorine’s electron-withdrawing effects could enhance interactions with hydrophobic enzyme pockets.

For instance, the thioether linkage in may alter redox sensitivity compared to the oxygen ether in the target compound.

Biological Activity Trends: Compound 13 () demonstrates antitrypanosomal activity, while FOE 5043 () is pesticidal. This highlights how minor structural changes (e.g., nitrotriazole vs. thiadiazole) can redirect applications from therapeutics to agrochemicals.

Hypothetical Pharmacokinetic Comparisons

- Lipophilicity : The target compound’s logP (estimated via molecular weight and fluorine content) is likely higher than but lower than due to the benzofuran group.

- Metabolic Stability: Fluorine atoms in the target compound may reduce cytochrome P450-mediated metabolism compared to non-halogenated analogs like .

Biological Activity

2-(2-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound belonging to the acetamide class. Its unique structure, characterized by the presence of fluorine atoms on both phenyl rings and an isoxazole ring, positions it as a candidate for various biological activities, including antimicrobial and anticancer effects. This article reviews the compound's biological activity based on available research findings, case studies, and synthetic methodologies.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . This activity is likely attributed to its ability to interact with specific molecular targets such as bacterial enzymes or receptors. For instance, compounds with similar structures have been reported to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

Research indicates that this compound may also possess anticancer properties . The mechanism of action could involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Studies have shown that structurally related compounds can induce apoptosis in cancer cells by activating caspases or inhibiting anti-apoptotic proteins. Further investigation into the specific pathways affected by this compound is warranted.

The exact mechanism through which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that the compound may interact with various enzymes or receptors, modulating their activity and influencing cellular processes such as:

- Signal Transduction : Alteration of signaling cascades that govern cell survival and proliferation.

- Gene Expression : Regulation of transcription factors involved in cell cycle control.

- Enzyme Inhibition : Direct inhibition of key enzymes involved in metabolic pathways.

Case Studies

A notable study investigated the effects of similar acetamide compounds on various cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations. The study highlighted the potential for developing these compounds into therapeutic agents for cancer treatment .

Another case study focused on the antimicrobial efficacy of fluorinated phenoxy compounds against resistant bacterial strains. Results indicated a promising reduction in bacterial viability, suggesting that structural modifications could enhance antimicrobial potency.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

- Formation of Isoxazole Ring : Achieved through cyclization reactions involving appropriate precursors.

- Fluorination : Introduction of fluorine atoms using reagents like N-fluorobenzenesulfonimide (NFSI).

- Acetamide Coupling : Final coupling with an acetamide precursor under suitable conditions.

Table 1: Summary of Synthetic Routes

| Step | Description |

|---|---|

| Isoxazole Formation | Cyclization of precursors under controlled conditions |

| Fluorination | Use of NFSI or Selectfluor for introducing fluorine |

| Acetamide Coupling | Coupling with acetamide precursors using EDCI or DCC |

Q & A

Q. Characterization Techniques :

- Spectroscopy :

- Mass Spectrometry : Validate molecular weight (e.g., m/z 430.2 [M+1] for analogous acetamide derivatives) .

- Elemental Analysis : Verify purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Basic: How to design initial bioactivity studies for this compound?

Methodological Answer :

Focus on target-specific assays based on structural analogs:

Hypoglycemic Activity : Use streptozotocin-induced diabetic rodent models (e.g., Wistar rats) to evaluate glucose-lowering effects. Monitor blood glucose levels pre- and post-administration (dosage: 50–100 mg/kg/day) .

Receptor Binding Assays : Screen for kinase or GPCR activity using fluorophore-tagged competitive binding assays. Prioritize targets linked to fluorophenyl/isoxazole motifs (e.g., tyrosine kinases) .

Toxicity Profiling : Conduct acute toxicity studies (OECD 423 guidelines) in rodents, assessing liver/kidney function biomarkers (ALT, creatinine) .

Advanced: How to resolve contradictions in bioactivity data across different studies?

Methodological Answer :

Contradictions often arise from structural variability or experimental design . Follow these steps:

Structural Validation : Re-analyze compound purity via HPLC and crystallography (e.g., X-ray diffraction to confirm stereochemistry, as in ).

Dose-Response Replication : Use standardized protocols (e.g., fixed exposure times, serum-free conditions) to eliminate matrix effects.

Computational Docking : Compare binding affinities of the compound’s tautomers or conformers using tools like AutoDock Vina. For example, a nitro group’s torsional angle (e.g., O1–N1–C3–C2 = -16.7°) can alter bioactivity .

Meta-Analysis : Pool data from multiple studies (e.g., hypoglycemic IC₅₀ values) and apply statistical models (ANOVA with post-hoc tests) to identify outliers .

Advanced: How to optimize reaction yield using computational chemistry?

Methodological Answer :

Adopt the ICReDD framework (Integrated Computational and Experimental Design):

Quantum Chemical Calculations : Use Gaussian or ORCA to map reaction pathways. Calculate activation energies for key steps (e.g., isoxazole ring formation) .

Transition State Analysis : Identify rate-limiting steps (e.g., nucleophilic attack on the acetamide carbonyl) and modify substituents to lower energy barriers.

Machine Learning : Train models on historical reaction data (e.g., solvent polarity, temperature) to predict optimal conditions (e.g., DMF at 80°C vs. THF at 60°C) .

Validation : Compare computed yields (e.g., 72% predicted) with small-scale experiments, adjusting catalysts (e.g., Pd/C for hydrogenation) as needed .

Advanced: How to analyze substituent effects on bioactivity using design of experiments (DOE)?

Methodological Answer :

Apply response surface methodology (RSM) to study substituent interactions:

Factor Selection : Choose variables (e.g., fluorophenyl position, isoxazole methyl groups) at 2–3 levels .

Central Composite Design : Run 15–20 experiments varying substituents, and measure responses (e.g., IC₅₀, solubility).

Statistical Modeling : Use Minitab or JMP to generate polynomial equations (e.g., ) and identify synergistic effects.

Validation : Synthesize top candidates (e.g., para-fluoro vs. meta-fluoro derivatives) and confirm predicted bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.